Cas no 866131-55-7 (5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate structure](https://ja.kuujia.com/scimg/cas/866131-55-7x500.png)
5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- AKOS005100003
- 5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate
- 5,6-dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate
- 7T-0028
- 5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate
- [5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl] N-(4-methylphenyl)carbamate
- 866131-55-7
-
- インチ: 1S/C21H21F3N2O5/c1-11-4-6-12(7-5-11)25-20(28)31-16-10-15(26-19(27)21(22,23)24)13-8-17(29-2)18(30-3)9-14(13)16/h4-9,15-16H,10H2,1-3H3,(H,25,28)(H,26,27)
- InChIKey: BUJVQXCEDZBTOO-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC1C2C=C(C(=CC=2C(C1)OC(NC1C=CC(C)=CC=1)=O)OC)OC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 438.14025626g/mol
- どういたいしつりょう: 438.14025626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 85.9Ų
5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-2mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 2mg |
¥546.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-25mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 25mg |
¥1323.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-100mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 100mg |
¥2194.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-5mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 5mg |
¥637.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-10mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 10mg |
¥756.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-1mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 1mg |
¥519.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-50mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 50mg |
¥1430.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616705-20mg |
5,6-Dimethoxy-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-inden-1-yl p-tolylcarbamate |
866131-55-7 | 98% | 20mg |
¥1117.00 | 2024-04-27 |
5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamateに関する追加情報
5,6-Dimethoxy-3-[(2,2,2-Trifluoroacetyl)Amino]-2,3-Dihydro-1H-Inden-1-Yl N-(4-Methylphenyl)Carbamate: A Comprehensive Overview
The compound with CAS No. 866131-55-7, known as 5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a dihydroindenyl core substituted with methoxy groups at positions 5 and 6, a trifluoroacetyl amino group at position 3, and an N-(4-methylphenyl)carbamate moiety. The combination of these functional groups makes this compound unique and opens up avenues for exploration in fields such as drug design, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of trifluoroacetyl amino groups in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of this group in the molecule under discussion suggests that it may exhibit favorable pharmacokinetic properties. Additionally, the methoxy groups at positions 5 and 6 are known to play a critical role in modulating the electronic properties of aromatic systems, potentially influencing the compound's reactivity and selectivity in various chemical reactions.
The N-(4-methylphenyl)carbamate moiety adds another layer of complexity to this molecule. Carbamates are widely used in agriculture as insecticides due to their ability to inhibit acetylcholinesterase enzymes. The substitution pattern on the phenyl ring (specifically the methyl group at position 4) may further influence the compound's activity and selectivity. Recent research has explored the use of such carbamates in targeted pest control strategies, leveraging their specificity to minimize environmental impact.
From a synthetic perspective, the construction of this compound involves a series of intricate steps that highlight modern organic synthesis techniques. The synthesis begins with the preparation of the dihydroindenyl core through cyclization reactions. Subsequent steps involve the introduction of methoxy groups via nucleophilic aromatic substitution or other suitable methods. The incorporation of the trifluoroacetyl amino group requires careful control over reaction conditions to ensure optimal yields and stereochemical outcomes.
The dihydroindenyl core is a key structural element that contributes to the molecule's stability and rigidity. This core is often employed in drug design due to its ability to mimic natural product frameworks while providing a platform for further functionalization. Recent advancements in asymmetric synthesis have enabled researchers to access enantiomerically pure forms of such cores, which are crucial for studying stereochemical effects in biological systems.
In terms of applications, this compound has shown promise in preliminary biological assays targeting enzyme inhibition and receptor modulation. Its unique structure allows for interactions with multiple binding sites, making it a candidate for multi-target drug design strategies. Furthermore, its stability under physiological conditions suggests potential use in chronic disease treatments where sustained release is desired.
From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Studies have shown that trifluoroacetyl groups can influence biodegradation rates due to their electron-withdrawing nature. However, further research is required to fully characterize its environmental fate and develop strategies for safe disposal.
In conclusion, 5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its complex structure and functional groups provide ample opportunities for exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.
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